molecular formula C20H42 B12578986 2,2,3,3,4,4,5,5-Octamethyldodecane CAS No. 628716-61-0

2,2,3,3,4,4,5,5-Octamethyldodecane

Cat. No.: B12578986
CAS No.: 628716-61-0
M. Wt: 282.5 g/mol
InChI Key: QDEOBFKAXLSLEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,3,4,4,5,5-Octamethyldodecane: is an organic compound with the molecular formula C14H30 It is a highly branched alkane, characterized by the presence of eight methyl groups attached to a dodecane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,5,5-Octamethyldodecane typically involves the alkylation of a suitable precursor with methylating agents. One common method is the Friedel-Crafts alkylation, where a dodecane derivative is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as purification through distillation and crystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3,4,4,5,5-Octamethyldodecane primarily undergoes substitution reactions due to the presence of multiple methyl groups. It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Halogenation using reagents like chlorine or bromine in the presence of light or a radical initiator.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound, although the highly branched structure may limit the extent of oxidation.

Major Products:

    Substitution Reactions: Halogenated derivatives of this compound.

    Oxidation Reactions: Oxidized products such as alcohols, ketones, or carboxylic acids, depending on the reaction conditions.

Scientific Research Applications

Chemistry: 2,2,3,3,4,4,5,5-Octamethyldodecane is used as a model compound in studies of branched alkanes. Its unique structure makes it valuable for understanding the behavior of highly branched hydrocarbons in various chemical reactions.

Biology and Medicine: While specific biological applications are limited, the compound’s structural analogs are studied for their potential use in drug delivery systems due to their hydrophobic nature and ability to interact with lipid membranes.

Industry: In the industrial sector, this compound is used as a reference standard in the calibration of analytical instruments. It is also explored for its potential use as a lubricant additive due to its branched structure, which can enhance the lubricating properties of oils.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5-Octamethyldodecane in chemical reactions involves the interaction of its methyl groups with various reagents. In substitution reactions, the methyl groups can be replaced by halogens or other substituents. In oxidation reactions, the compound’s branched structure influences the formation of oxidized products.

Comparison with Similar Compounds

    2,2,3,3,4,4,5,5-Octamethylhexane: Another highly branched alkane with a shorter carbon chain.

    2,2,3,3,4,4,5,5-Octamethylpentane: Similar in structure but with an even shorter carbon chain.

Uniqueness: 2,2,3,3,4,4,5,5-Octamethyldodecane is unique due to its longer carbon chain compared to other similar compounds. This extended structure provides different physical and chemical properties, making it suitable for specific applications where shorter branched alkanes may not be effective.

Properties

CAS No.

628716-61-0

Molecular Formula

C20H42

Molecular Weight

282.5 g/mol

IUPAC Name

2,2,3,3,4,4,5,5-octamethyldodecane

InChI

InChI=1S/C20H42/c1-11-12-13-14-15-16-18(5,6)20(9,10)19(7,8)17(2,3)4/h11-16H2,1-10H3

InChI Key

QDEOBFKAXLSLEV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)(C)C(C)(C)C(C)(C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.